
4-(2-Phenylethenyl)-2H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Phenylethenyl)-2H-1,2,3-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a phenylethenyl group attached to the triazole ring, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylethenyl)-2H-1,2,3-triazole can be achieved through various synthetic routes. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. This reaction is known for its ability to produce alkenes with high regioselectivity.
Another method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound often employs scalable methods such as the Horner-Wadsworth-Emmons reaction, which is a variant of the Wittig reaction. This method is preferred for its efficiency and ability to produce large quantities of the desired product with minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Phenylethenyl)-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenylethenyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like halogens (Cl2, Br2) and sulfonyl chlorides (RSO2Cl) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce triazole hydrides.
Wissenschaftliche Forschungsanwendungen
4-(2-Phenylethenyl)-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-(2-Phenylethenyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)-anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
4-(2-Phenylethenyl)-2H-1,2,3-triazole is unique due to its triazole ring structure combined with the phenylethenyl group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
918300-61-5 |
|---|---|
Molekularformel |
C10H9N3 |
Molekulargewicht |
171.20 g/mol |
IUPAC-Name |
4-(2-phenylethenyl)-2H-triazole |
InChI |
InChI=1S/C10H9N3/c1-2-4-9(5-3-1)6-7-10-8-11-13-12-10/h1-8H,(H,11,12,13) |
InChI-Schlüssel |
NFTJXZCGGJKWDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=NNN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)-](/img/structure/B15170690.png)
![2-[1-(4-Methoxyphenyl)ethoxy]phenol](/img/structure/B15170694.png)
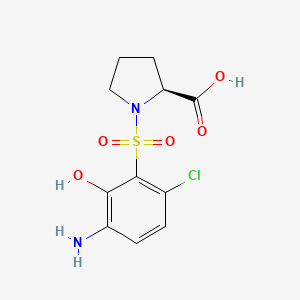
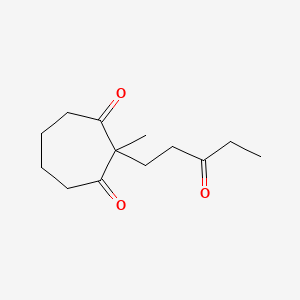
![6-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170716.png)
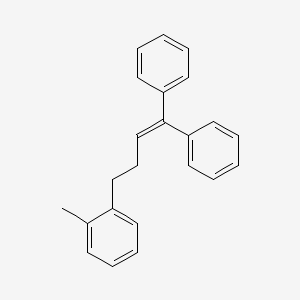
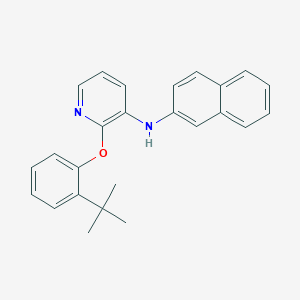
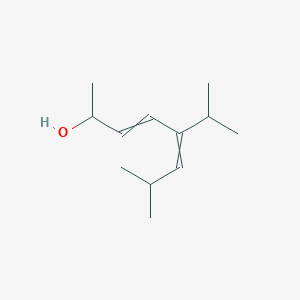
![7-[1-(2-Nitrophenyl)ethoxy]-2H-1-benzopyran-2-one](/img/structure/B15170751.png)

![1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol](/img/structure/B15170756.png)
![2-[2-(Dec-1-YN-1-YL)dodec-1-EN-3-YN-1-YL]quinoline](/img/structure/B15170770.png)
![6-Chloro-4-[2-(morpholin-4-yl)ethoxy]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170773.png)
![4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline](/img/structure/B15170783.png)
